3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
Overview
Description
BRL 15572 hydrochloride is a selective antagonist for the serotonin receptor subtype 5-HT 1D. It displays a 60-fold selectivity over the closely related 5-HT 1B receptor, making it a valuable tool in pharmacological research to differentiate between these receptor subtypes . The compound has been instrumental in studying the role of the 5-HT 1D receptor in modulating neurotransmitter release and regulating cerebral blood pressure .
Preparation Methods
The synthesis of BRL 15572 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a piperazine ring substituted with a chlorophenyl group. The synthetic route typically involves:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable chlorophenyl derivative under controlled conditions.
Substitution Reactions: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a base to facilitate the reaction.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting it with hydrochloric acid
Industrial production methods for BRL 15572 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
BRL 15572 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperazine ring.
Substitution: The chlorophenyl group can undergo further substitution reactions to introduce different substituents, altering the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BRL 15572 hydrochloride has several scientific research applications:
Pharmacological Research: It is used to study the function of the 5-HT 1D receptor and its role in neurotransmitter release and cerebral blood pressure regulation.
Neuroscience: The compound helps in understanding the mechanisms underlying migraine headaches and other neurological conditions.
Drug Development: It serves as a reference compound in the development of new drugs targeting the 5-HT 1D receptor.
Mechanism of Action
BRL 15572 hydrochloride exerts its effects by selectively binding to the 5-HT 1D receptor, blocking its activity. This selective antagonism helps in modulating the release of neurotransmitters like glutamate in the brain and regulating cerebral blood pressure . The compound’s high selectivity for the 5-HT 1D receptor over the 5-HT 1B receptor makes it a valuable tool in pharmacological studies .
Comparison with Similar Compounds
BRL 15572 hydrochloride is unique due to its high selectivity for the 5-HT 1D receptor. Similar compounds include:
SB-216641: A selective antagonist for the 5-HT 1B receptor, displaying high affinity for this receptor subtype.
Ketanserin: An older ligand that binds to both 5-HT 1B and 5-HT 1D receptors with approximately equal affinity.
BRL 15572 hydrochloride’s ability to selectively block the 5-HT 1D receptor while leaving the 5-HT 1B receptor unaffected sets it apart from these similar compounds .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJIKWDFWLCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042620 | |
Record name | BRL 15572 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193611-72-2, 1173022-77-9 | |
Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193611-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL 15572 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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